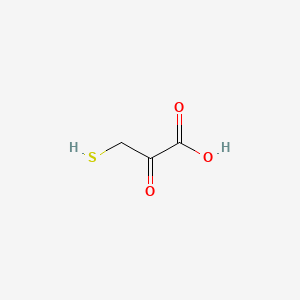

3-Mercaptopyruvic acid

Description

Propriétés

IUPAC Name |

2-oxo-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3S/c4-2(1-7)3(5)6/h7H,1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOLFAIGOXZBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10255-67-1 (mono-hydrochloride salt) | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20862960 | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2464-23-5 | |

| Record name | Mercaptopyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2464-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-MERCAPTOPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z1F5OW4YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 3 Mercaptopyruvic Acid

De Novo Synthesis Pathways

L-Cysteine Dependent Production via Cysteine Aminotransferase (CAT)

The principal pathway for 3-mercaptopyruvic acid synthesis involves the transamination of L-cysteine, a reaction catalyzed by cysteine aminotransferase (CAT). researchgate.netmdpi.comnih.gov This enzymatic process is a crucial step in the metabolic route that can ultimately lead to the production of hydrogen sulfide (B99878) (H₂S), a significant signaling molecule. frontiersin.orgoup.comsmolecule.com Cysteine aminotransferase activity is observed in various tissues, with notably high levels in the heart, liver, kidney, brain, and skeletal muscle. mdpi.com

The transamination of L-cysteine to this compound is a reversible reaction catalyzed by cysteine aminotransferase (which can be the same enzyme as aspartate aminotransferase). oup.comnih.govsmpdb.caelsevierpure.com In this process, the amino group from L-cysteine is transferred to an α-keto acid acceptor. mdpi.comresearchgate.net This reaction is the initial and rate-limiting step in this specific metabolic pathway. researchgate.netnih.gov The product, this compound, is an α-keto acid analogue of cysteine. researchgate.net In solution, this compound can exist in equilibrium with a cyclic dimer form, 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid, particularly in aqueous solutions at a pH between 5 and 7. researchgate.net

In the L-cysteine dependent pathway, α-ketoglutarate serves as the primary amino group acceptor. researchgate.netsmpdb.caelsevierpure.comresearchgate.net Cysteine aminotransferase facilitates the transfer of the amino group from L-cysteine to α-ketoglutarate, resulting in the formation of this compound and L-glutamate. researchgate.netmdpi.comnih.gov This reaction is integral to connecting the metabolism of sulfur-containing amino acids with the Krebs cycle and cellular energy production. mdpi.compathbank.org

D-Cysteine Dependent Production via D-Amino Acid Oxidase (DAO)

A distinct pathway for this compound synthesis utilizes D-cysteine as a substrate. mdpi.comnih.gov This alternative route is catalyzed by D-amino acid oxidase (DAO). mdpi.comnih.govresearchgate.net

D-amino acid oxidase (DAO) catalyzes the oxidative deamination of D-cysteine to produce this compound. oup.comsmpdb.caelsevierpure.comresearchgate.netnih.govresearchgate.net This reaction provides an alternative source of this compound for subsequent metabolic processes, including the generation of H₂S by 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST). frontiersin.orgmdpi.comnih.gov Research has indicated that D-cysteine may be a significant physiological substrate for DAO in specific tissues. frontiersin.org

The D-cysteine dependent pathway for this compound production exhibits a pronounced tissue-specific localization, operating predominantly in the cerebellum and the kidney. frontiersin.orgnih.govresearchgate.net In the cerebellum, D-amino acid oxidase is expressed in various cell types, including astrocytes and specific neurons like Purkinje and Golgi cells. frontiersin.org This localized expression suggests a specialized role for D-cysteine metabolism in these particular tissues. frontiersin.orgresearchgate.net

Catabolism and Downstream Metabolic Fates

Once formed, this compound is channeled into several metabolic pathways, highlighting its role as a metabolic crossroads. These pathways are integral to hydrogen sulfide production, amino acid metabolism, and detoxification processes.

Interconversion with 3-Mercaptolactic Acid

This compound can be reversibly converted to 3-mercaptolactic acid. nih.gov This reaction is catalyzed by lactate (B86563) dehydrogenase, which can reduce the keto group of this compound to a hydroxyl group, forming 3-mercaptolactic acid. hmdb.caresearchgate.netebi.ac.uk This interconversion provides a mechanism to either channel this compound away from H₂S production or to regenerate it from 3-mercaptolactic acid when needed. researchgate.netebi.ac.uk

Participation in Cyanide Metabolism (Mechanistic Perspective)

This compound plays a crucial role in the detoxification of cyanide. nih.govdtic.mil The enzyme 3-MST can catalyze the transfer of a sulfur atom from this compound to cyanide (CN⁻), forming the much less toxic thiocyanate (B1210189) (SCN⁻) and pyruvic acid. hmdb.canih.govecmdb.caosti.govum.es This process is a key endogenous defense mechanism against cyanide poisoning. nih.govdtic.mil The reaction proceeds via the formation of the persulfide intermediate on 3-MST, from which the sulfur is transferred to cyanide. researchgate.netum.es

Formation of Sulfur-Containing Metabolites and Conjugates

Beyond its conversion to H₂S and its role in cyanide detoxification, this compound is a precursor to other sulfur-containing metabolites. For instance, it can be converted back to L-cysteine through transamination. researchgate.netebi.ac.ukscispace.com Additionally, studies have shown that the metabolism of this compound can lead to the formation of compounds such as S-(2-hydroxy-2-carboxyethylthio)-L-cysteine and L-cysteine-glutathione disulfide in certain tissues. scispace.com Furthermore, 3-MST can produce cysteine-persulfide (Cys-SSH) and glutathione-persulfide (GSSH), which are recognized as important redox regulators. scispace.com

Enzymology of 3 Mercaptopyruvate Sulfurtransferase 3 Mst

Molecular Structure and Characteristics

The structure of 3-MST is fundamental to its enzymatic function, featuring specific domains, a precisely arranged catalytic site, and distinct structural states.

3-Mercaptopyruvate (B1229277) sulfurtransferase is characterized by the presence of a rhodanese-like domain. nih.govmdpi.com In fact, the protein is composed of two rhodanese domains, suggesting a common evolutionary origin, though only the C-terminal domain contains the catalytic cysteine residue necessary for its enzymatic activity. wikipedia.org These domains are conserved from bacteria to mammals, highlighting the enzyme's fundamental biological importance. nih.gov The rhodanese family of enzymes, to which 3-MST belongs, are sulfurtransferases that catalyze the transfer of a sulfur atom from a donor to an acceptor molecule. ebi.ac.ukmdpi.com While classic rhodanese enzymes typically use thiosulfate (B1220275) as a sulfur donor, 3-MST preferentially utilizes 3-mercaptopyruvate. nih.govebi.ac.uk

| Domain Feature | Description | Significance |

|---|---|---|

| Rhodanese-like Domains | Two domains with similar secondary structures. wikipedia.org | Suggests a shared evolutionary history with other sulfurtransferases. wikipedia.org |

| Catalytic Domain | The C-terminal rhodanese domain houses the active site. wikipedia.org | Essential for the enzyme's sulfur transferase activity. |

| Conservation | The enzyme is conserved across species from bacteria to mammals. nih.gov | Indicates a crucial and conserved biological function throughout evolution. |

The active site of 3-MST is centered around a critical cysteine residue (Cys248 in humans), which acts as the catalytic nucleophile. nih.govresearchgate.net This cysteine is located within a conserved active site loop. The architecture of the catalytic site is designed to facilitate the binding of the substrate, 3-mercaptopyruvate, and the subsequent chemical reactions. An Asp-His-Ser catalytic triad (B1167595) is proposed to activate the nucleophilic cysteine residue and participate in general acid-base chemistry during catalysis. nih.gov The catalytic cysteine is susceptible to oxidation under conditions of oxidative stress, which can inhibit enzyme activity. This cysteine residue can act as a redox-sensing molecular switch, playing a role in the redox-dependent regulation of 3-MST activity. nih.govblazingprojects.com

3-MST is a zinc-dependent enzyme that can exist in equilibrium between a monomeric and a dimeric state. nih.govmdpi.com The monomeric form is considered the active state of the enzyme. nih.govmdpi.com The transition to an inactive dimer can be induced by the oxidation of exposed cysteine residues, leading to the formation of an intersubunit disulfide bond. nih.govmdpi.com This redox-dependent regulation highlights the enzyme's sensitivity to the cellular redox environment. nih.gov In addition to zinc, the activity of 3-MST in producing hydrogen sulfide (B99878) is dependent on the presence of cofactors such as thioredoxin (Trx) and dihydrolipoic acid (DHLA), which act as sulfur acceptor molecules. nih.govuniprot.org

| Structural Characteristic | Description | Functional Implication |

|---|---|---|

| Oligomeric State | Exists in a monomer-dimer equilibrium. nih.govmdpi.com | The monomer is the active form, while the dimer is inactive. nih.govmdpi.com |

| Zinc Dependence | 3-MST is a zinc-dependent enzyme. nih.govmdpi.com | Zinc is crucial for its catalytic activity. |

| Cofactor Requirements | Requires thiols like thioredoxin (Trx) and dihydrolipoic acid (DHLA). nih.gov | These cofactors act as sulfur acceptors in the production of H₂S. nih.gov |

Reaction Mechanisms and Catalytic Cycle

The catalytic cycle of 3-MST involves a two-step "ping-pong" mechanism, characterized by the formation of a persulfide intermediate followed by the transfer of the sulfur atom to an acceptor molecule. nih.gov

The catalytic cycle is initiated by a nucleophilic attack of the active site cysteine thiolate on the sulfur atom of the substrate, 3-mercaptopyruvate. nih.govebi.ac.uk This reaction leads to the cleavage of the carbon-sulfur bond in 3-mercaptopyruvate, resulting in the formation of an enzyme-bound persulfide intermediate (Cys-SSH) and the release of pyruvate (B1213749). nih.govresearchgate.netresearchgate.net The formation of this persulfide is a critical step, as it activates the sulfur atom for subsequent transfer. ebi.ac.uk Mechanistic studies suggest a concerted mechanism where the water-mediated protonation of the pyruvate enolate and the transfer of the sulfur atom occur concurrently. acs.org

Once the persulfide intermediate is formed, the outer sulfur atom (sulfane sulfur) is transferred to a suitable acceptor molecule. nih.govebi.ac.uk A variety of thiol-containing molecules can act as sulfur acceptors, including physiological reductants like thioredoxin and dihydrolipoic acid. nih.govmdpi.com The reaction with these acceptors regenerates the active site cysteine in its reduced form and releases the sulfur atom, which can lead to the formation of hydrogen sulfide or persulfidated products (RSSH). nih.govresearchgate.net For instance, the reaction with reduced thioredoxin involves the transfer of the persulfide to a cysteine on thioredoxin, which is then attacked by a second cysteine on the same thioredoxin molecule to release H₂S and form oxidized thioredoxin. researchgate.net This sulfur transfer is a key aspect of H₂S signaling and the detoxification of cyanide, where cyanide acts as the sulfur acceptor to form the less toxic thiocyanate (B1210189). wikipedia.orguniprot.org

Specificity Towards Thiol-Containing Substrates

3-Mercaptopyruvate sulfurtransferase (3-MST) is an enzyme that demonstrates specificity for 3-mercaptopyruvate (3-MP) as its sulfur-donor substrate. nih.gov The catalytic process involves the transfer of a sulfur atom from 3-MP to a cysteine residue within the enzyme, forming a persulfide intermediate. wikipedia.org This persulfide group is labile and can subsequently transfer the sulfur atom to other thiol-containing acceptor molecules or be reduced to release hydrogen sulfide (H₂S). wikipedia.orgnih.gov

In vitro kinetic studies have been conducted to understand the chemical properties of 3-MP that are crucial for its utilization as a substrate by 3-MST. nih.gov Research using structural analogs of 3-MP, such as 3-mercaptopropionic acid and 2-mercaptopropionic acid, revealed that neither of these compounds could act as sulfur-donor substrates. nih.gov This indicates that the α-keto group of 3-MP is essential for its recognition and use by the enzyme. nih.gov

Inhibitor studies further elucidated the structural requirements for substrate binding. 3-mercaptopropionic acid was found to be a noncompetitive inhibitor, decreasing the Vmax without affecting the Km of 3-MST for 3-MP. nih.gov In contrast, 2-mercaptopropionic acid acted as an uncompetitive inhibitor, decreasing both Km and Vmax. nih.gov These findings suggest that the position of the sulfur atom also influences the binding of compounds to the enzyme. nih.gov

The primary physiological thiol-containing substrates that act as sulfur acceptors from the persulfidated 3-MST include thioredoxin (Trx) and dihydrolipoic acid (DHLA). nih.govresearchgate.net The reaction with reduced thioredoxin results in the formation of oxidized Trx and the release of H₂S. researchgate.net

| Substrate/Inhibitor | Role | Effect on 3-MST Kinetics | Reference |

| 3-Mercaptopyruvate (3-MP) | Sulfur Donor | Serves as the primary substrate | nih.gov |

| Thioredoxin (Trx) | Sulfur Acceptor | Accepts sulfur from persulfidated 3-MST to produce H₂S | nih.govresearchgate.net |

| Dihydrolipoic acid (DHLA) | Sulfur Acceptor | Accepts sulfur from persulfidated 3-MST to produce H₂S | nih.govresearchgate.net |

| 3-Mercaptopropionic acid | Inhibitor | Noncompetitive inhibitor; decreases Vmax | nih.gov |

| 2-Mercaptopropionic acid | Inhibitor | Uncompetitive inhibitor; decreases Km and Vmax | nih.gov |

Gene Expression and Regulation of 3-MST (MPST gene)

The gene encoding 3-mercaptopyruvate sulfurtransferase, MPST, is widely expressed in various tissues, including the kidney, liver, brain, and heart. nih.gov Its expression and the activity of the resulting enzyme are subject to complex regulatory mechanisms at both the transcriptional and post-translational levels.

Transcriptional and Post-Translational Regulation

Transcriptional regulation of the MPST gene can be influenced by various cellular conditions. For instance, studies have shown that high glucose levels can suppress the expression of MPST. nih.gov Conversely, exposure to certain compounds, such as the organosulfur compound diallyl trisulfide (DATS) from garlic, has been shown to increase the activity of 3-MST. nih.gov Deletion of the MPST gene in mice leads to significant changes in the expression of other genes, with a notable upregulation of genes related to inflammation and immune responses, and downregulation of transcripts for nucleus-encoded mitochondrial proteins. rupress.org

Post-translational modifications (PTMs) are crucial for regulating the function of many proteins, including transcription factors that may control MPST expression, and potentially 3-MST itself. nih.gov While specific PTMs directly on the 3-MST protein, such as phosphorylation, have not been extensively reported, the enzyme's activity is known to be regulated by other post-translational mechanisms like oxidative modifications and changes in its oligomeric state. researchgate.net

Modulation by Cellular Redox State and Oxidative Stress

The activity of 3-MST is intrinsically linked to the cellular redox environment. researchgate.net Oxidative stress, characterized by an increase in reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), can significantly inhibit 3-MST activity. nih.govnih.gov Studies have demonstrated that H₂O₂ causes a concentration-dependent decrease in the activity of recombinant 3-MST and reduces H₂S production from 3-MP in isolated mitochondria. nih.gov This inhibition can have adverse effects on cellular homeostasis and mitochondrial bioenergetics. nih.gov

The enzyme contains several redox-sensitive cysteine residues, including Cys154, Cys247 (the catalytic site), and Cys263, which act as molecular switches. researchgate.net Oxidation of these cysteines, particularly the catalytic Cys247 to a low-redox-potential sulfenate, diminishes the enzyme's catalytic activity. nih.gov This redox-dependent regulation suggests that under conditions of oxidative stress, H₂S production by 3-MST is suppressed. researchgate.netnih.gov Conversely, antioxidants have been shown to increase the activity of 3-MST. nih.gov

Dimerization and Inactivation/Reactivation Mechanisms

3-MST exists in a monomer-dimer equilibrium that is influenced by the redox state of the cell. nih.govresearchgate.net The monomeric form of the enzyme is considered the active state. nih.gov Upon interaction with its substrates or under oxidizing conditions, 3-MST can form a biologically inactive dimer. nih.gov This dimerization is often mediated by the formation of an intersubunit disulfide bond between exposed cysteine residues. nih.gov

The catalytic cysteine, Cys247, and other surface-exposed cysteines like Cys154 and Cys263 are involved in this process. researchgate.net Oxidation of these residues can lead to the formation of a disulfide-linked dimer, resulting in inactivation. nih.gov The enzyme can be reactivated by reductants, such as thioredoxin, which can break the disulfide bond and restore the active monomeric form. researchgate.net This monomer-dimer transition serves as a redox-sensing switch, allowing the cell to modulate 3-MST activity in response to changes in the cellular redox environment. nih.gov

| Regulatory Factor | Level of Regulation | Effect on 3-MST | Reference |

| High Glucose | Transcriptional | Suppresses MPST expression | nih.gov |

| Oxidative Stress (e.g., H₂O₂) | Post-Translational | Inhibits enzyme activity via oxidation of cysteine residues | nih.govnih.govresearchgate.net |

| Antioxidants (e.g., DATS) | Post-Translational | Increases enzyme activity | nih.gov |

| Dimerization | Post-Translational | Inactivates the enzyme | nih.gov |

| Reductants (e.g., Thioredoxin) | Post-Translational | Reactivates the enzyme by reducing disulfide bonds | researchgate.net |

Cellular and Subcellular Localization of 3-MST

3-Mercaptopyruvate sulfurtransferase is widely distributed across various tissues and within different cellular compartments. wikipedia.orgblazingprojects.com Its specific localization is critical to its function in hydrogen sulfide (H₂S) production and other metabolic processes. The enzyme is found in both prokaryotes and eukaryotes. blazingprojects.com In mammals, high expression is noted in the kidney, liver, brain, testes, and large intestine. nih.gov

Cytosolic and Mitochondrial Distribution

3-MST exhibits a dual localization within the cell, being present in both the cytoplasm and the mitochondria. nih.govresearchgate.netnih.gov This distribution allows it to participate in metabolic pathways in different cellular environments. The expression levels of 3-MST are reported to be 2.5 to 3 times higher in the mitochondria compared to the cytosol, suggesting a predominant role in mitochondrial H₂S biosynthesis. researchgate.net

In the brain, immunohistochemical studies have shown that 3-MST is exclusively localized in the cytoplasm of astrocytes, and not in neurons or microglia. plos.orgnih.gov In human cells, two isoforms of 3-MST have been identified. A longer isoform is found in the cytosol, while a shorter isoform, which is the only one present in rodents, contains a mitochondrial targeting sequence and is therefore located in the mitochondria. rupress.org

This subcellular distribution is significant for its role in processes like cyanide detoxification, where the cytosolic enzyme can act as a first line of defense, while the mitochondrial enzyme, along with rhodanese, can neutralize cyanide that enters the organelle. nih.gov The mitochondrial localization is also key to its role in supporting mitochondrial electron transport and ATP generation. nih.gov

Tissue and Organ-Specific Expression Profiles

The expression of 3-Mercaptopyruvate Sulfurtransferase (3-MST) exhibits a distinct and varied pattern across different tissues and organs, indicating its specialized roles in cellular metabolism and signaling. Studies utilizing techniques such as Western blotting and immunohistochemistry have revealed that 3-MST is widely distributed throughout the body, with particularly high concentrations in the brain, liver, kidneys, testes, and endocrine organs. mdpi.comresearchgate.netnih.gov Conversely, organs like the lungs, spleen, thymus, and small intestine show lower levels of 3-MST expression. mdpi.comresearchgate.netnih.gov

The enzyme's presence is not uniform even within a single organ; instead, it displays a cell-specific localization. nih.gov This differential expression suggests that the physiological functions of 3-MST are tailored to the specific metabolic demands and signaling pathways of various cell types. nih.gov

Neural System Localization (Neurons vs. Astrocytes)

In the central nervous system, 3-MST is a key enzyme responsible for the production of hydrogen sulfide (H₂S). nih.gov Its expression is not confined to a single cell type but is found in both neurons and glial cells, including astrocytes. mdpi.comnih.govnih.gov Immunohistochemical analyses have positively identified 3-MST in both of these fundamental cell types of the brain. mdpi.comresearchgate.netnih.gov

Astrocytes, which are star-shaped glial cells, play numerous supportive roles for neurons, including nutrient supply, maintenance of ion balance, and repair processes. wikipedia.org The presence of 3-MST in both neurons and astrocytes suggests a coordinated role in sulfur metabolism and H₂S-mediated signaling within the neural network. This co-localization points towards the intricate interplay between these two cell types in maintaining the brain's homeostasis and function. nih.govfrontiersin.org

Hepatic, Renal, and Endocrine System Expression

The liver and kidneys are major sites of metabolic activity, and correspondingly, they exhibit high levels of 3-MST expression. mdpi.comresearchgate.netnih.gov In the liver, immunohistochemical staining has revealed a region-specific graduation, with hepatocytes located around the central veins showing stronger staining for 3-MST. mdpi.comresearchgate.netnih.gov This pattern may be linked to the liver's zonal metabolic functions. In the renal system, 3-MST is strongly expressed in the convoluted tubules of the kidneys, highlighting its importance in renal physiology. mdpi.comresearchgate.netnih.gov

The endocrine system, which relies on precise signaling for hormonal regulation, also shows a high prevalence of 3-MST. nih.gov Significant expression has been observed in various endocrine organs, including the pancreatic islets, pituitary gland, adrenal glands, and parathyroids. mdpi.comresearchgate.net This suggests a role for 3-MST and its product, H₂S, in modulating endocrine function and hormone secretion. researchgate.net

Table 1: Relative Expression of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Various Tissues

| Tissue/Organ System | Relative Expression Level | Key Locations of Expression |

| Neural System | High | Neurons and Astrocytes |

| Hepatic System | High | Hepatocytes (especially around central veins) |

| Renal System | High | Renal Convoluted Tubules |

| Endocrine System | High | Pancreatic Islets, Pituitary Gland, Adrenal Glands, Parathyroids |

| Testes | High | - |

| Large Intestine | High | - |

| Lungs | Low | Bronchiolar Cells |

| Spleen | Low | - |

| Thymus | Low | - |

| Small Intestine | Low | - |

Role of 3 Mercaptopyruvic Acid in Sulfur Metabolism and Reactive Sulfur Species Generation

Integration within the Transsulfuration Pathway

Cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) are the primary enzymes of the transsulfuration pathway responsible for the synthesis of cysteine from homocysteine. nih.gov These enzymes are also recognized as major producers of hydrogen sulfide (B99878) (H₂S) in mammalian tissues. nih.govmdpi.comnih.gov The relationship between 3-Mercaptopyruvic acid and these enzymes is centered on their shared role in H₂S biogenesis, which is a critical aspect of sulfur metabolism.

The metabolic pathway involving this compound plays a significant role in maintaining cellular sulfur homeostasis. By catabolizing cysteine, this pathway helps to regulate the intracellular concentration of this amino acid, which is a precursor for the synthesis of numerous vital sulfur-containing molecules, including glutathione (B108866) and taurine. frontiersin.orgnih.gov The mercaptopyruvate pathway contributes to the maintenance of the cellular redox status. nih.gov

Furthermore, the production of H₂S from this compound is an integral part of sulfur homeostasis. H₂S itself and other reactive sulfur species derived from it, such as persulfides and polysulfides, are now recognized as key players in redox signaling and the regulation of various cellular processes. portlandpress.comnih.gov The enzymatic conversion of 3-MPA to pyruvate (B1213749) and a sulfur species that can be used for H₂S formation ensures the recycling of sulfur in a metabolically accessible form. nih.gov

Biogenesis of Hydrogen Sulfide (H₂S) as a Gasotransmitter

Hydrogen sulfide is now established as the third gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), and it plays crucial roles in a multitude of physiological processes. oup.com this compound is a key substrate in one of the three major enzymatic pathways for endogenous H₂S production. nih.govmdpi.commdpi.com

The formation of H₂S from this compound is a two-step process. First, as mentioned, cysteine is converted to 3-MPA by cysteine aminotransferase (CAT). oup.comfrontiersin.org In the second step, the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) utilizes 3-MPA as a substrate to generate H₂S. nih.govmdpi.comunifr.ch

3-Mercaptopyruvate sulfurtransferase (3-MST) is a zinc-dependent enzyme that is conserved from bacteria to mammals and is localized in both the cytoplasm and mitochondria. mdpi.comresearchgate.net 3-MST catalyzes the transfer of a sulfur atom from this compound to a thiol-containing acceptor, such as thioredoxin (Trx) or dihydrolipoic acid (DHLA), which then releases H₂S. mdpi.comnih.gov The reaction proceeds via the formation of a persulfide on a cysteine residue in the active site of 3-MST. nih.govunifr.ch This enzyme-bound persulfide can then react with a reducing agent to release H₂S. nih.gov

The reaction mechanism can be summarized as follows:

3-MPA reacts with the active site cysteine of 3-MST, forming a persulfide intermediate on the enzyme and releasing pyruvate. unifr.chresearchgate.net

The persulfidated 3-MST can then react with a thiol-containing molecule (R-SH), such as reduced thioredoxin, to transfer the outer sulfur atom, forming a persulfide (R-SSH) and regenerating the enzyme. mdpi.comresearchgate.net

The persulfide can then react with another thiol molecule to release H₂S. researchgate.net

The three major enzymes responsible for H₂S production—CBS, CSE, and 3-MST—exhibit distinct tissue-specific expression patterns, leading to differential contributions to H₂S levels in various organs. oup.comnih.gov

Cystathionine β-synthase (CBS) is the primary H₂S-producing enzyme in the central nervous system. nih.gov

Cystathionine γ-lyase (CSE) is predominantly expressed in the cardiovascular system and liver. nih.gov

3-Mercaptopyruvate sulfurtransferase (3-MST) is highly expressed in the kidney, liver, brain, and testes. mdpi.com

Studies have shown that in the brain, both CBS and the 3-MST pathway contribute significantly to H₂S production. nih.gov In the vascular endothelium, the 3-MST pathway, in conjunction with CAT, has been identified as a key source of H₂S, particularly as some studies have not detected CBS or CSE in these cells in certain species. oup.com

| Enzyme | Primary Substrate(s) for H₂S Production | Predominant Tissue Distribution |

|---|---|---|

| Cystathionine β-synthase (CBS) | L-cysteine, Homocysteine | Central Nervous System |

| Cystathionine γ-lyase (CSE) | L-cysteine | Cardiovascular System, Liver |

| 3-Mercaptopyruvate sulfurtransferase (3-MST) | This compound | Kidney, Liver, Brain, Testes |

This table summarizes the primary substrates and predominant tissue distribution of the three major H₂S-producing enzymes.

The hydrogen sulfide generated via the 3-MST pathway from this compound participates in a wide array of signaling functions. H₂S can modulate cellular processes through various mechanisms, including the S-sulfhydration of cysteine residues on target proteins, which can alter their function. researchgate.net

Some of the key signaling roles of 3-MST-derived H₂S include:

Neuromodulation : In the brain, H₂S produced by 3-MST acts as a neuromodulator, influencing synaptic transmission and neuroprotection. nih.gov

Vascular Tone Regulation : H₂S generated in the vascular endothelium contributes to vasorelaxation. oup.com

Cellular Bioenergetics : Mitochondrial 3-MST-derived H₂S can influence cellular bioenergetics. nih.gov

Redox Signaling : As a reactive sulfur species, H₂S is involved in cellular redox signaling, protecting against oxidative stress. portlandpress.com

The diverse signaling functions of H₂S underscore the physiological importance of the metabolic pathway that utilizes this compound as a key precursor.

Formation and Reactivity of Reactive Sulfur Species (RSS)

This compound (3-MP) is a pivotal intermediate in cysteine catabolism and a primary substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST). This enzymatic reaction is a significant source of reactive sulfur species (RSS), a group of molecules that includes persulfides and polysulfides, which are increasingly recognized for their critical roles in cellular signaling and redox regulation.

Production of Persulfides (R-SSH) and Polysulfides (H2Sn)

The enzymatic processing of this compound by 3-mercaptopyruvate sulfurtransferase (3-MST) is a key pathway for the generation of persulfides and polysulfides. The reaction initiates with the desulfuration of 3-MP, which results in the formation of pyruvate and an enzyme-bound persulfide on a catalytic cysteine residue of 3-MST. researchgate.netnih.govacs.orgnih.gov This persulfide intermediate is the primary source from which other reactive sulfur species are subsequently produced.

3-MST can then transfer the outer sulfur atom of its persulfide to various acceptor molecules. researchgate.netnih.gov When the acceptor is a low-molecular-weight thiol such as glutathione (GSH) or another cysteine molecule, a persulfide (GSSH or CysSSH, respectively) is formed. nih.gov Alternatively, the enzyme-bound persulfide can react with other sulfur-containing molecules or be reduced to release hydrogen sulfide (H₂S), which can then be oxidized to form hydrogen polysulfides (H₂Sₙ). nih.gov Studies have shown that 3-MST can directly produce various polysulfides, including H₂S₂, H₂S₃, and H₂S₅. nih.govresearchgate.net The production of these species is dependent on the cellular redox environment and the availability of reducing agents like thioredoxin (Trx) or dihydrolipoic acid (DHLA). nih.govportlandpress.commdpi.com

| Enzyme/System | Substrate | Primary Products | Key Cofactors/Acceptors | Reference |

|---|---|---|---|---|

| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | This compound | Enzyme-bound persulfide (3-MST-SSH), Pyruvate | - | researchgate.netnih.govnih.gov |

| 3-MST Mediated Sulfur Transfer | 3-MST-SSH | Cysteine-persulfide (CysSSH), Glutathione-persulfide (GSSH) | L-cysteine, Glutathione (GSH) | nih.gov |

| 3-MST Mediated Polysulfide Production | 3-MST-SSH | Hydrogen Polysulfides (H₂Sₙ, n=2,3,5) | Thioredoxin (Trx), Dihydrolipoic acid (DHLA) | nih.govresearchgate.netmdpi.com |

Role of this compound in Sulfane Sulfur Trafficking

Sulfane sulfur refers to sulfur atoms with a neutral oxidation state that are bonded to other sulfur atoms. The sulfur atom transferred from this compound by 3-MST is a form of sulfane sulfur. researchgate.net This process is a central component of sulfane sulfur trafficking, which involves the movement of these reactive sulfur atoms between different molecules and cellular compartments.

3-MST acts as a key hub in this trafficking network. researchgate.netnih.gov After forming the initial persulfide on its active site, 3-MST can directly transfer the sulfane sulfur to acceptor proteins, a process known as persulfidation. nih.gov This post-translational modification can alter the function of target proteins, thereby influencing a wide range of cellular processes. Known protein acceptors of sulfur from 3-MST include thioredoxin and Mocs3, which is involved in molybdenum cofactor biosynthesis. researchgate.net This direct protein-to-protein transfer of sulfur highlights the role of 3-MST in mediating specific signaling events. nih.gov The levels of bound sulfane sulfur, a precursor to H₂S, are significantly increased in cells expressing 3-MST, underscoring its importance in the storage and transport of reactive sulfur. researchgate.net

| Process | Description | Key Molecules Involved | Significance | Reference |

|---|---|---|---|---|

| Sulfane Sulfur Donation | 3-MST catalyzes the removal of a sulfur atom from this compound. | This compound, 3-MST | Initiates the trafficking of reactive sulfur. | researchgate.netnih.gov |

| Enzyme Persulfidation | The donated sulfur atom forms a persulfide on a cysteine residue of 3-MST. | 3-MST-SSH | Creates a stable but reactive intermediate for sulfur transfer. | nih.gov |

| Protein Transpersulfidation | 3-MST directly transfers the persulfide sulfur to target proteins. | Thioredoxin, Mocs3 | Post-translational modification that modulates protein function. | researchgate.netnih.gov |

| Release of Mobile RSS | The enzyme-bound persulfide can be reduced to release H₂S or transferred to small molecules like GSH. | H₂S, GSSH, CysSSH | Generates mobile signaling molecules that can act throughout the cell. | nih.govnih.gov |

Interplay with Other Reactive Oxygen/Nitrogen Species

The reactive sulfur species generated from this compound, particularly hydrogen sulfide, have a complex and significant interplay with reactive oxygen species (ROS) and reactive nitrogen species (RNS). This crosstalk is a critical aspect of cellular redox biology, where the balance between these different reactive species determines cellular fate.

Hydrogen sulfide produced via the 3-MST pathway is a potent antioxidant that can scavenge various ROS. mdpi.com For instance, H₂S can react with hydrogen peroxide (H₂O₂) to form polysulfides, which themselves have distinct signaling properties. mdpi.com This interaction provides a mechanism by which H₂S can mitigate oxidative stress.

Furthermore, there is a well-documented and mutually dependent relationship between H₂S and nitric oxide (NO), a key RNS. pnas.org H₂S can enhance the production of NO by stimulating the phosphorylation of endothelial nitric oxide synthase (eNOS). nih.govnih.govzendy.io This interaction is crucial for vascular function, including the regulation of blood vessel tone. pnas.org Conversely, NO and H₂S can react with each other to form other signaling molecules, further expanding the complexity of their integrated signaling network. researchgate.net This interplay between RSS, ROS, and RNS is fundamental to maintaining redox homeostasis, and its dysregulation is implicated in various pathological conditions. nih.govnih.gov

| Interacting Species | Nature of Interaction | Outcome | Reference |

|---|---|---|---|

| H₂S (from 3-MP pathway) and ROS (e.g., H₂O₂) | Redox reaction | Scavenging of ROS, formation of polysulfides, mitigation of oxidative stress. | mdpi.commdpi.com |

| H₂S (from 3-MP pathway) and Nitric Oxide (NO) | Crosstalk in signaling pathways | H₂S enhances eNOS phosphorylation, leading to increased NO production. Mutual regulation of vascular function. | pnas.orgnih.govnih.govzendy.io |

| H₂S and NO radicals | Direct chemical reaction | Formation of novel signaling molecules (e.g., thionitrous acid, HSNO). | researchgate.net |

Physiological and Pathophysiological Implications of 3 Mercaptopyruvic Acid and 3 Mst

Contribution to Cellular Redox Homeostasis and Antioxidant Defense Mechanisms

3-Mercaptopyruvic acid (3-MP) is a critical intermediate in cysteine metabolism, and its metabolism by the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) plays a significant role in maintaining cellular redox homeostasis and bolstering antioxidant defense mechanisms. blazingprojects.comnih.govscite.aibenthamscience.comnih.gov 3-MST, a zinc-dependent enzyme found in both the cytoplasm and mitochondria, catalyzes the transfer of a sulfur atom from 3-MP to various acceptor molecules. blazingprojects.comnih.govresearchgate.net This process leads to the formation of sulfane sulfur species and hydrogen sulfide (B99878) (H₂S), both of which are crucial in cellular signaling and redox regulation. blazingprojects.comnih.govresearchgate.netmdpi.com

The 3-MST/H₂S pathway is a key player in protecting cells from oxidative damage by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). blazingprojects.com The production of H₂S, a known signaling molecule with antioxidant properties, is a primary mechanism through which 3-MST contributes to cellular protection. blazingprojects.comnih.govresearchgate.net H₂S can directly scavenge ROS and also enhance the activity of major antioxidant enzymes such as superoxide (B77818) dismutase and glutathione (B108866) peroxidase through protein persulfidation. Furthermore, 3-MST itself can act as an antioxidant protein. scite.aibenthamscience.comnih.govresearchgate.net When exposed to oxidants like hydrogen peroxide, the enzyme's activity is inhibited through the formation of a sulfenate at its catalytic cysteine residue. nih.govscite.aibenthamscience.comnih.govresearchgate.net This inhibition is reversible by cellular reductants like thioredoxin, indicating that 3-MST can function as a redox-sensing molecular switch. nih.govscite.aibenthamscience.comnih.govnih.govresearchgate.netresearchgate.net This regulatory mechanism allows the cell to modulate cysteine metabolism in response to oxidative stress, thereby controlling the production of antioxidants like glutathione and thioredoxin. nih.govscite.aibenthamscience.comnih.gov

Dysregulation of 3-MST activity and the subsequent disruption of redox homeostasis have been implicated in a variety of pathological conditions, including neurodegenerative disorders and cardiovascular diseases. blazingprojects.com Oxidative stress can inhibit 3-MST activity, leading to a decrease in H₂S production and impairing the cell's ability to counteract oxidative damage. nih.govwsu.edu

Key Components and Functions in 3-MST Mediated Redox Homeostasis

| Component | Function | Key Research Findings |

|---|---|---|

| This compound (3-MP) | Substrate for 3-MST, intermediate in cysteine metabolism. wikipedia.org | Its availability is crucial for the production of H₂S and sulfane sulfur. |

| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | Enzyme that catalyzes the transfer of sulfur from 3-MP. blazingprojects.comnih.govresearchgate.net | Acts as a redox sensor; its activity is modulated by the cellular redox state. nih.govnih.govresearchgate.net |

| Hydrogen Sulfide (H₂S) | Signaling molecule with antioxidant properties. blazingprojects.comnih.govresearchgate.net | Protects against oxidative stress by scavenging ROS and upregulating antioxidant enzymes. blazingprojects.com |

| Thioredoxin (Trx) | Reductant that can restore 3-MST activity. nih.govnih.govresearchgate.net | Plays a key role in the redox-dependent regulation of the 3-MST pathway. nih.govresearchgate.net |

Mechanistic Role in Disease States (Focus on Molecular Mechanisms)

Mercaptolactate-cysteine disulfiduria (MCDU) is a rare, autosomal recessive inborn error of sulfur amino acid metabolism. nih.govglobalgenes.orgorpha.net The primary biochemical defect in this disorder is a deficiency in the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST). globalgenes.orgorpha.nethmdb.ca This enzymatic deficiency disrupts the normal metabolism of this compound, a key intermediate in the degradation pathway of cysteine. nih.gov

In a healthy individual, 3-MST catalyzes the conversion of 3-mercaptopyruvate to pyruvate (B1213749). scite.ainih.gov However, in individuals with MCDU, the reduced activity of 3-MST leads to an accumulation of 3-mercaptopyruvate. hmdb.canih.gov The excess 3-mercaptopyruvate is then shunted into an alternative metabolic route where it is reduced to 3-mercaptolactate. nih.gov This 3-mercaptolactate then forms a mixed disulfide with cysteine, resulting in the characteristic excretion of 3-mercaptolactate-cysteine disulfide in the urine. nih.govhmdb.canih.gov

The clinical presentation of MCDU can be variable, with some individuals being asymptomatic while others may exhibit intellectual disability. nih.govglobalgenes.orgorpha.net The exact molecular mechanisms leading to the neurological symptoms in some patients are not fully understood but are thought to be related to the disruption of redox homeostasis and the potential toxicity of the accumulating metabolites. nih.govresearchgate.net Mouse models lacking the Mpst gene have been developed to study the pathophysiology of MCDU and have shown increased urinary excretion of 3-mercaptolactate. nih.gov

Biochemical Profile of Mercaptolactate-Cysteine Disulfiduria

| Metabolite | Status in MCDU | Biochemical Consequence |

|---|---|---|

| This compound | Accumulates | Shunted to an alternative metabolic pathway. nih.gov |

| 3-Mercaptolactate-cysteine disulfide | Increased excretion in urine | Hallmark diagnostic marker of the disease. nih.govhmdb.canih.gov |

| 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity | Deficient | Primary enzymatic defect leading to the metabolic disturbance. globalgenes.orgorpha.nethmdb.ca |

Cystinosis is an autosomal recessive lysosomal storage disorder caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin. understandingcystinosis.comnih.govmdpi.com This genetic defect leads to the accumulation of cystine within the lysosomes of various cells and tissues, resulting in widespread organ damage, particularly affecting the kidneys and eyes. understandingcystinosis.commdpi.commedscape.com

While the primary defect in cystinosis is the impaired transport of cystine out of the lysosome, the downstream metabolic consequences and cellular stress responses are complex. In healthy individuals, cystine that is transported out of the lysosome is reduced to cysteine in the cytoplasm. medscape.com Cysteine can then be catabolized through various pathways, including the one involving this compound.

The direct role of this compound in the pathophysiology of cystinosis is not as a primary causative agent but rather as a component of the broader cysteine metabolic network that is indirectly affected. The cellular environment in cystinosis is characterized by significant oxidative stress and inflammation, partly due to the accumulation of cystine crystals. nih.gov Given the role of the 3-MST pathway in antioxidant defense, alterations in this pathway could potentially modulate the cellular response to the stresses imposed by cystine accumulation. Further research is needed to fully elucidate the interplay between the this compound pathway and the complex cellular pathology of cystinosis.

The this compound/3-MST system plays a crucial role in maintaining the redox balance within the central nervous system and protecting neuronal cells from oxidative stress and neuroinflammation. nih.govmdpi.com 3-MST is the primary source of H₂S production in the brain. physiology.orgphysiology.orgnih.gov H₂S has been shown to exert neuroprotective effects through its antioxidant and anti-inflammatory properties. nih.gov

Oxidative stress is a key contributor to neuronal damage in various neurodegenerative diseases. mdpi.commdpi.com The 3-MST/H₂S pathway helps to mitigate this damage by reducing the levels of reactive oxygen species. physiology.orgphysiology.orgnih.gov Studies have shown that in response to oxidative insults, the 3-MST system can be upregulated to provide enhanced protection. For instance, in models of oxygen-glucose deprivation/reoxygenation injury in cerebral endothelial cells, the 3-MST/H₂S system was found to protect against cellular damage by preserving mitochondrial function and inhibiting oxidative stress. physiology.orgphysiology.orgnih.gov

Furthermore, neuroinflammation is another critical factor in the progression of many neurological disorders. mdpi.com The 3-MST/H₂S pathway has been shown to modulate inflammatory responses in the brain. H₂S can inhibit the activation of microglia and the production of pro-inflammatory cytokines, thereby reducing neuroinflammation. mdpi.com In a mouse model of Alzheimer's disease, a prodrug of 3-mercaptopyruvate was shown to restore 3-MST function, reverse oxidative and neuroinflammatory consequences, and attenuate neurodegeneration. nih.gov These findings highlight the therapeutic potential of targeting the this compound/3-MST pathway for the treatment of neurological disorders characterized by oxidative stress and neuroinflammation.

Neurological System Dysregulation

Implications in Neurodegenerative Processes (e.g., Ischemic Stroke, Alzheimer's)

The enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) is a significant source of hydrogen sulfide (H₂S) in the brain. nih.govnih.gov Following an ischemic stroke, specifically after permanent middle cerebral artery occlusion (pMCAO), 3-MST has been observed to be downregulated in the cortex and striatum. nih.govnih.govplos.org This downregulation of astrocytic 3-MST occurs even as astrocytes proliferate during gliosis. nih.govnih.govplos.org This suggests that 3-MST is likely not the enzyme responsible for the increase in H₂S production that occurs after an ischemic event. nih.govplos.org

In the context of Alzheimer's disease, oxidative stress and inflammation are implicated in its pathogenesis. researchgate.net A multiomics study on the aging hippocampus identified impaired lipid homeostasis as a cause of mitochondrial dysfunction and neuronal damage. These age-related changes were reversed by melatonin, which modulated key proteins, including 3-MST, involved in lipid regulation in the hippocampus. nih.gov

Differential H₂S Production in Brain Regions and Cell Types

Hydrogen sulfide (H₂S) in the brain is primarily produced by two key enzymes: cystathionine (B15957) β-synthase (CBS) and 3-mercaptopyruvate sulfurtransferase (3-MST). nih.gov 3-MST, in conjunction with cysteine aminotransferase (CAT), generates H₂S from cysteine. nih.gov

Studies have shown that 3-MST is found in both neurons and astrocytes. researchgate.netresearchgate.net One study indicated an exclusive localization of 3-MST in astrocytes. nih.govplos.org At a subcellular level, 3-MST appears to be located in the cytoplasm of both the cell body and the processes of astrocytes. plos.org In contrast, other research has shown that CBS is predominantly found in astrocytes, while another H₂S-producing enzyme, cystathionine γ-lyase (CSE), is primarily located in neurons. researchgate.netresearchgate.net

The regional distribution of 3-MST activity in the rat brain appears to be relatively uniform, with no significant differences observed across the cortex, striatum, hippocampus, cerebellum, brainstem, and olfactory bulb. nih.govplos.orgresearchgate.net

Cancer Biology and Metabolism

Upregulation of 3-MST in Various Cancer Types

The enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) is overexpressed in a variety of human cancers, including colon cancer, lung adenocarcinoma, bladder urothelial carcinoma, and oral squamous cell carcinoma. nih.govresearchgate.netnih.gov In many of these tumor tissues, the expression levels of 3-MST are notably higher than those of other enzymes that produce hydrogen sulfide (H₂S). nih.gov For instance, the glioblastoma cell line U-87 exhibits upregulated 3-MST expression but downregulated expression of cystathionine-β-synthase (CBS). nih.gov Similarly, 3-MST has higher expression and activity than cystathionine-γ-lyase (CSE) in A375 and WM35 melanoma cell lines, the SH-SY5Y neuroblastoma cell line, and the U373 astrocyte cell line. nih.gov

Studies have indicated that as colon epithelial cells undergo successive mutations leading to cancer, there is a gradual increase in 3-MST expression. nih.gov Furthermore, in vitro studies have shown that hypoxia can promote the expression of 3-MST. nih.gov The Cancer Genome Atlas has documented the presence of 3-MST gene mutations in 36 different types of cancer. nih.gov

| Cancer Type | 3-MST Expression Status | Reference |

| Colon Adenocarcinoma | Upregulated | researchgate.netnih.gov |

| Lung Adenocarcinoma | Upregulated | nih.govresearchgate.netnih.gov |

| Urothelial Cell Carcinoma | Upregulated | researchgate.netnih.gov |

| Oral Carcinomas | Upregulated | researchgate.netnih.gov |

| Brain Gliomas | Upregulated | researchgate.netresearchgate.net |

| Renal Cancer | Upregulated | researchgate.netresearchgate.net |

| Breast Cancer | Upregulated | researchgate.netresearchgate.net |

| Glioblastoma Cell Lines | Upregulated | researchgate.net |

| Hepatocellular Carcinoma | Lowly Expressed | nih.gov |

Impact on Cancer Cell Proliferation and Bioenergetics

The catalytic activity of 3-mercaptopyruvate sulfurtransferase (3-MST) plays a significant role in supporting the proliferation and migration of cancer cells. mdpi.comresearchgate.netnih.govnih.govmdpi.comdntb.gov.ua For example, in murine colon carcinoma cells (CT26), the endogenous hydrogen sulfide (H₂S) produced by 3-MST promotes cell proliferation and migration. nih.govresearchgate.netnih.govmdpi.com Pharmacological inhibition of 3-MST has been shown to significantly inhibit the proliferation of these colon cancer cells. nih.govresearchgate.netnih.govmdpi.com

Furthermore, 3-MST is involved in regulating the bioenergetics of cancer cells. researchgate.netnih.gov In murine colon cancer cells, inhibiting 3-MST had a complex, bell-shaped effect on cellular bioenergetic parameters related to oxidative phosphorylation. researchgate.netnih.gov Silencing of the 3-MST gene in other cancer cell lines has been associated with a decrease in mitochondrial ATP production. nih.gov The H₂S synthesized by 3-MST within mitochondria is crucial for maintaining the mitochondrial electron transport chain and supporting cellular bioenergetic processes. nih.gov

Studies using specific inhibitors of 3-MST have demonstrated anti-proliferative effects and the induction of apoptosis in colon cancer cells. mdpi.com Upregulation of 3-MST in cancer cells appears to provide cytoprotective effects and promotes a more aggressive, metastatic phenotype. mdpi.com

Involvement in Oxidative Stress Resistance and Metabolic Reprogramming in Cancer

The upregulation of 3-mercaptopyruvate sulfurtransferase (3-MST) is strongly linked to the stress resistance of cancer cells. nih.gov This increased expression may allow cancer cells to better adapt to the effects of drugs and meet the demands of their rapid proliferation. nih.gov In vitro studies have shown that 3-MST upregulation is particularly noticeable in cancer cells that are recovering from oxidative damage or developing a multidrug-resistant phenotype. researchgate.netnih.govresearchgate.net

3-MST plays a role in protecting cancer cells from oxidative stress. researchgate.netresearchgate.net The enzyme is involved in metabolic reprogramming, which is a hallmark of cancer. researchgate.net By modulating cellular metabolism and bioenergetics, 3-MST helps cancer cells survive and thrive in their environment. researchgate.net For example, during the progression of colon cancer, there is a gradual upregulation of 3-MST expression, which is accompanied by increased rates of cell proliferation, oxidative phosphorylation, and glycolysis. nih.gov This suggests that 3-MST, through the production of H₂S and polysulfides, may mediate the carcinogenesis of colon epithelial cells. nih.gov

Mitochondrial Function and Bioenergetics Regulation

The enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) is located in both the cytoplasm and, significantly, within the mitochondria. nih.govresearchgate.netbohrium.com Within the mitochondria, 3-MST plays a critical role in the production of hydrogen sulfide (H₂S). nih.govnih.gov This intramitochondrial H₂S production is vital for maintaining the flow of electrons in the mitochondrial electron transport chain and supporting cellular bioenergetics. nih.govnih.gov

At low concentrations, the substrate of 3-MST, this compound, stimulates mitochondrial H₂S production, which in turn enhances mitochondrial electron transport and cellular energy production. nih.gov However, at higher concentrations, it can inhibit these processes. nih.gov The H₂S produced by 3-MST can act as an electron donor, stimulating electron transport in mammalian cells. nih.gov

Deficiency in 3-MST has been shown to impair mitochondrial respiration and the efficiency of ATP synthesis. ahajournals.org Conversely, inhibition of 3-MST can lead to a decrease in mitochondrial ATP generation and oxidative phosphorylation. nih.gov Oxidative stress can inhibit the activity of 3-MST, thereby interfering with the positive bioenergetic role of the this compound/3-MST/H₂S pathway. nih.gov This has potential implications for conditions associated with increased oxidative stress. nih.gov

In the context of cancer, inhibiting H₂S biosynthesis has been found to sensitize lung adenocarcinoma cells to chemotherapeutic drugs by impairing mitochondrial DNA repair and suppressing cellular bioenergetics. nih.govmdpi.com

Vascular Endothelium Function and Signaling

The 3-mercaptopyruvate sulfurtransferase (3-MST)/hydrogen sulfide (H₂S) pathway, which utilizes this compound (3-MP) as a substrate, is a critical regulator of vascular endothelium function and signaling. Research has established the presence of 3-MST and its associated enzyme, cysteine aminotransferase (CAT), within the vascular endothelium of tissues like the thoracic aorta, identifying it as a significant source of endothelial H₂S production. nih.govresearchgate.net This localized production of H₂S, a key gasotransmitter, allows the pathway to exert direct influence over several fundamental endothelial processes, including angiogenesis, cellular bioenergetics, and vasorelaxation. oup.comovid.com

Role in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process involving the proliferation, migration, and differentiation of endothelial cells (ECs). The 3-MST/H₂S pathway is a key physiological stimulator of these events. scispace.com Activation of 3-MST by its substrate, 3-MP, has been shown to promote EC proliferation and migration. nih.govresearchgate.net Conversely, the inhibition or genetic attenuation of 3-MST leads to a significant reduction in these crucial angiogenic steps.

Studies using shRNA-mediated silencing of 3-MST in human vascular ECs have demonstrated a marked decrease in EC proliferation, migration, and the ability to form tube-like networks in vitro. nih.govnih.gov Furthermore, 3-MST silencing was found to suppress EC migration stimulated by vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. nih.govnih.gov This indicates that the 3-MST pathway is an essential component of both basal and stimulated angiogenic responses.

Table 1: Impact of 3-MST Attenuation on Endothelial Cell Angiogenic Functions

| Endothelial Cell Function | Effect of 3-MST Attenuation/Inhibition | Key Findings | Citations |

|---|---|---|---|

| Proliferation | Significantly Reduced | Genetic silencing (shRNA) and pharmacological inhibition of 3-MST both led to decreased EC proliferation. | scispace.comnih.govnih.gov |

| Migration | Significantly Reduced | Basal and VEGF-induced EC migration were suppressed following 3-MST attenuation. | nih.govnih.gov |

| Tube-like Network Formation | Significantly Reduced | The ability of ECs to form capillary-like structures in vitro was impaired by 3-MST silencing and inhibition. | nih.govnih.gov |

Regulation of Endothelial Bioenergetics

The metabolic state of endothelial cells is intrinsically linked to their angiogenic potential. The 3-MST/H₂S pathway plays a vital role in regulating EC bioenergetics, particularly mitochondrial function. nih.gov Attenuation of 3-MST in human ECs results in decreased mitochondrial respiration and a subsequent reduction in mitochondrial ATP production. nih.govnih.gov This impairment of cellular energy production provides a metabolic basis for the observed reduction in angiogenic behavior, as processes like proliferation and migration are highly energy-dependent. nih.gov The pathway's importance is further highlighted in pathophysiological conditions; for instance, hyperglycemia has been shown to impair the pro-angiogenic and bioenergetic effects of 3-MP, an effect that can be restored by antioxidants like α-lipoic acid. scispace.comresearchgate.net

Table 2: Effects of 3-MST Attenuation on Endothelial Cell Bioenergetics

| Bioenergetic Parameter | Effect of 3-MST Attenuation | Citations |

|---|---|---|

| Mitochondrial Respiration | Decreased | nih.govnih.gov |

| Mitochondrial ATP Production | Decreased | nih.govnih.gov |

| Glucose Uptake | Increased | nih.govnih.gov |

Signaling Pathways and Vasorelaxation

H₂S generated via the 3-MST/3-MP pathway acts as a crucial signaling molecule within the vascular wall. It is recognized as an endothelium-derived relaxing factor, contributing to the regulation of vascular tone. oup.com The vasorelaxant effect is mediated, in part, by the ability of H₂S to open ATP-sensitive potassium (K-ATP) channels on smooth muscle cells, leading to hyperpolarization and relaxation. oup.com

Furthermore, the 3-MST/H₂S system is involved in protective signaling cascades. In cerebrovascular endothelial cells, this pathway has been shown to offer protection against injury from oxygen-glucose deprivation/reoxygenation. physiology.orgphysiology.org This protective effect is linked to the preservation of mitochondrial function and the inhibition of the RhoA/ROCK signaling pathway, which is involved in cellular stress and apoptosis. physiology.orgphysiology.org Treatment with 3-MP ameliorated oxidative stress and mitochondrial energy imbalance in these cells, demonstrating the therapeutic potential of modulating this pathway. physiology.org

Advanced Research Methodologies and Experimental Approaches for 3 Mercaptopyruvic Acid Research

Analytical Chemistry Techniques for Quantification in Biological Matrices

Accurate quantification of 3-mercaptopyruvic acid in biological matrices like plasma and tissue homogenates is crucial for understanding its physiological and pathological roles. Due to its reactive nature, several advanced analytical techniques have been developed to ensure sensitivity, specificity, and stability during analysis.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers a sensitive and widely accessible method for the quantification of 3-MPA. nih.govsdstate.edu This approach typically involves a pre-column derivatization step to convert the non-fluorescent 3-MPA into a highly fluorescent derivative, significantly enhancing detection sensitivity.

A common derivatizing agent is monobromobimane (B13751) (mBBr), which reacts with the thiol group of 3-MPA to form a stable, fluorescent adduct. sdstate.edu The separation is then achieved on a reverse-phase HPLC column. This method has been successfully applied to measure 3-MPA formation from cysteine in biological samples from mouse tissue. nih.gov One developed HPLC-FLD method demonstrated a limit of detection of 0.5 nM, showcasing its high sensitivity. sdstate.edu The sample preparation for this method involves spiking the plasma with an internal standard, reacting both with monobromobimane, followed by solid-phase extraction to clean up the sample before injection into the HPLC system. sdstate.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of 3-MPA due to its high selectivity and sensitivity. nih.gov This technique combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, allowing for accurate identification and quantification of 3-MPA, even in complex biological matrices like rabbit plasma. nih.govnih.gov

Similar to HPLC-FLD, LC-MS/MS methods often employ a derivatization step with monobromobimane to prevent the dimerization of 3-MPA and improve chromatographic behavior. nih.govnih.gov A validated LC-MS/MS method for the determination of 3-MPA in rabbit plasma reported a limit of detection of 0.1 µM and a linear dynamic range of 0.5–100 µM. nih.govnih.gov The sample preparation typically involves protein precipitation, followed by the derivatization reaction. nih.gov

| Technique | Derivatizing Agent | Matrix | Limit of Detection (LOD) | Linear Dynamic Range | Reference |

|---|---|---|---|---|---|

| HPLC-FLD | Monobromobimane | Swine Plasma | 0.5 nM | Not Specified | sdstate.edu |

| LC-MS/MS | Monobromobimane | Rabbit Plasma | 0.1 µM | 0.5–100 µM | nih.govnih.gov |

| HPLC-FLD | Not Specified | Mouse Tissue | Not Specified | Not Specified | nih.gov |

Strategies for Preventing Dimerization and Ensuring Stability During Analysis

A significant challenge in the analysis of this compound is its propensity to form a cyclic dimer, 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid, in solution. nih.gov This dimerization can lead to an underestimation of the actual concentration of 3-MPA. To circumvent this issue, several strategies are employed to ensure the stability of the compound during analysis.

The most common and effective strategy is derivatization of the thiol group. As previously mentioned, reagents like monobromobimane (mBBr) are used to cap the reactive thiol group, thereby preventing the formation of disulfide bridges and subsequent dimerization. nih.govsdstate.edunih.gov This reaction is typically carried out during the sample preparation stage.

Proper sample handling and storage are also critical for maintaining the integrity of 3-MPA. Studies on the stability of 3-MPA in plasma have shown that it is highly unstable at room temperature and undergoes degradation. nih.gov Therefore, immediate processing or storage at ultra-low temperatures (e.g., -80°C) is recommended to minimize degradation and dimerization. For instance, one study found that 3-MPA was stable in plasma for at least 45 days when stored at -80°C, but was quickly removed at room temperature, 4°C, and -20°C. nih.gov The derivatized product, 3-mercaptopyruvate-bimane (3-MPB), has been shown to be stable in the autosampler for at least 24 hours. nih.gov

Biochemical and Enzymatic Assays for 3-MST Activity

The enzymatic activity of 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), a key enzyme in the metabolism of 3-MPA, can be assessed through various biochemical assays. These assays are essential for studying the kinetics of the enzyme and for screening potential inhibitors or activators.

In Vitro Enzyme Activity Measurements

Several in vitro methods have been developed to measure the activity of 3-MST. One common approach is a coupled-enzyme assay where the production of pyruvate (B1213749), a product of the 3-MST reaction, is linked to the oxidation of a chromophore or fluorophore. For example, the rate of NADPH oxidation can be monitored spectrophotometrically at 340 nm in a coupled MST-thioredoxin/thioredoxin reductase assay. nih.gov

Another method involves the use of cyanide as a sulfur acceptor. nih.gov In this assay, 3-MST catalyzes the transfer of a sulfur atom from 3-MPA to cyanide, forming thiocyanate (B1210189). The amount of thiocyanate produced can then be quantified colorimetrically after reaction with ferric nitrate, which forms a red-colored complex. nih.gov

The kinetics of H₂S production by 3-MST from 3-MPA have been studied at physiological pH in the presence of various physiological persulfide acceptors, including cysteine, dihydrolipoic acid, glutathione (B108866), homocysteine, and thioredoxin. nih.gov Such studies are crucial for understanding the preferred substrates and reaction mechanisms of the enzyme under physiological conditions.

Techniques for Measuring H₂S and Sulfane Sulfur Production from this compound

3-Mercaptopyruvate sulfurtransferase catalyzes the production of hydrogen sulfide (B99878) (H₂S) and sulfane sulfur from this compound. researchgate.net Various techniques are available to measure these important signaling molecules.

The methylene (B1212753) blue method is a classic colorimetric assay for the quantification of H₂S. frontiersin.org This method relies on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be measured spectrophotometrically.

More sensitive and specific methods often involve derivatization followed by chromatographic analysis. Similar to the quantification of 3-MPA, monobromobimane can be used to trap H₂S and sulfane sulfur species, forming fluorescent adducts that can be separated and quantified by HPLC with fluorescence detection or LC-MS/MS. researchgate.netresearchgate.net This approach has been used to measure H₂S and H₂S₃ production from 3-MPA in cell lysates. researchgate.net

Fluorescent probes that are specific for H₂S are also utilized to detect its production in real-time in cellular systems. These probes exhibit a change in their fluorescent properties upon reaction with H₂S, allowing for its visualization and quantification.

It is important to note that 3-MST can produce both free H₂S and bound sulfane sulfur. researchgate.net The latter refers to sulfur atoms in a zero oxidation state that are bound to other sulfur atoms. Differentiating between these two pools of reactive sulfur species can be challenging but is crucial for a complete understanding of the biological effects of 3-MST activity.

Molecular Biology and Genetic Manipulation Techniques

Molecular biology and genetic manipulation techniques have become indispensable tools for elucidating the complex roles of this compound and its primary metabolic enzyme, 3-mercaptopyruvate sulfurtransferase (3-MST). These approaches allow researchers to investigate the functional consequences of altered this compound metabolism by manipulating the expression of key genes in the pathway.

Gene Silencing (siRNA) and Knockout Models (e.g., 3-MST−/− animals)

To understand the physiological significance of the this compound pathway, researchers have employed gene silencing techniques, such as small interfering RNA (siRNA), and developed knockout animal models. These methods involve the targeted reduction or complete elimination of 3-MST, the enzyme responsible for converting this compound to pyruvate and a sulfane sulfur species.

Gene Silencing (siRNA):

Short hairpin RNA (shRNA) and siRNA have been used to achieve transient or stable knockdown of 3-MST expression in various cell lines. For instance, lentiviral-mediated knockdown of 3-MST has been successfully achieved in human umbilical vein endothelial cells. researchgate.net In other studies, stable transfection of 3T3-L1 cells with shRNA against 3-MST created a knockdown cell line that was instrumental in studying lipid accumulation during adipocyte differentiation. nih.gov These in vitro silencing approaches have demonstrated that reduced 3-MST expression can lead to decreased cell proliferation and migration in endothelial cells and promote adipogenic trans-differentiation in human dermal fibroblasts. nih.govnih.gov

Knockout Models (3-MST−/− animals):

The development of 3-MST knockout (3-MST−/−) mice has provided a powerful in vivo model to study the systemic effects of a deficient this compound pathway. These mice have been instrumental in revealing the diverse physiological roles of this metabolic route. While some studies report that 3-MST−/− mice develop normally without obvious anomalies, others have detailed specific and significant phenotypes. longdom.org

Key findings from studies on 3-MST knockout mice include:

Neurological Effects: 3-MST−/− mice have been shown to exhibit increased anxiety-like behaviors. researchgate.netnih.govlongdom.org This behavioral phenotype is associated with elevated levels of serotonin (B10506) and its metabolite, 5-hydroxyindoleacetic acid, in the prefrontal cortex and hippocampus. researchgate.netlongdom.org

Cardiovascular Phenotype: The cardiovascular effects of 3-MST deletion appear to be age-dependent. nih.gov While young adult knockout mice show no significant alterations in blood pressure or vascular reactivity, older (18 months) 3-MST−/− mice develop a hypertensive phenotype with associated cardiac hypertrophy. nih.gov Interestingly, the genetic ablation of 3-MST was found to be protective against myocardial ischemia-reperfusion injury. nih.gov

Metabolic Consequences: Partial 3-MST gene deletion has been shown to significantly reduce hepatic steatosis. nih.gov Furthermore, 3-MST ablation leads to increased reactive oxygen species (ROS) levels, which in turn impairs mitochondrial protein import and suppresses pathways like the Krebs cycle and fatty acid oxidation, leading to excessive lipid accumulation. nih.gov

Hydrogen Sulfide (H₂S) and Polysulfide Production: Studies using brain cells from 3-MST−/− mice have confirmed that 3-MST is a key enzyme in the production of hydrogen sulfide (H₂S) and hydrogen polysulfides (H₂Sₙ) from this compound. longdom.orgresearchgate.netlongdom.org Brain cells from knockout mice showed a lack of H₂S and hydrogen trisulfide (H₂S₃) production from this compound when compared to wild-type cells. researchgate.netlongdom.org

The table below summarizes some of the key phenotypic observations in 3-MST knockout mouse models.

| System/Area of Study | Phenotypic Observation in 3-MST−/− Mice | Associated Molecular/Cellular Changes |

| Central Nervous System | Increased anxiety-like behaviors. researchgate.netnih.govlongdom.org | Increased serotonin and 5-hydroxyindoleacetic acid in the prefrontal cortex and hippocampus. researchgate.netlongdom.org |

| Cardiovascular System | Age-dependent hypertension and cardiac hypertrophy. nih.gov | Lower levels of cellular antioxidants and elevated basal cardiac reactive oxygen species. nih.gov |

| Myocardial Injury | Protection against myocardial ischemia-reperfusion injury. nih.gov | Abolished protection from ischemic pre- and post-conditioning. nih.gov |

| Metabolism | Reduced hepatic steatosis (with partial deletion). nih.gov | Increased lipid accumulation in adipocytes. nih.gov |

| H₂S and Polysulfide Production | Lack of H₂S and H₂S₃ production from this compound in brain cells. researchgate.netlongdom.org | Confirms the role of 3-MST in the generation of these signaling molecules. |

| Osteoarthritis | Exacerbated joint calcification and osteoarthritis severity. researchgate.net | Enhanced chondrocyte mineralization. researchgate.net |

Overexpression Studies for Functional Characterization

In contrast to knockdown and knockout models, overexpression studies are designed to investigate the effects of increased 3-MST activity and, consequently, enhanced metabolism of this compound. These studies often involve transfecting cells with a vector containing the 3-MST gene to increase the intracellular levels of the enzyme.